5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 54760-48-4, molecular formula: C₅H₈N₄) is a partially hydrogenated derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Its structure consists of a triazole ring fused to a partially saturated pyridazine ring, conferring unique physicochemical properties, including a predicted density of 1.53 g/cm³ and a pKa of 3.80 . The tetrahydro modification enhances solubility compared to fully aromatic analogs, making it a versatile intermediate in medicinal chemistry. Synthetically, it is prepared via cyclization and hydrazine-based reactions, as seen in the synthesis of derivatives like 6-substituted triazolo[4,3-b]pyridazines .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRUYPDUZUTABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reaction temperature is carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are usually carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
Antiviral Activity
Recent studies have identified 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine derivatives as promising candidates for antiviral agents. The compound exhibits significant activity against a range of viruses:
- Mechanism of Action : The antiviral efficacy is attributed to the inhibition of viral replication processes. For instance, compounds derived from this scaffold have shown potential against HIV-1 and influenza viruses by interfering with viral polymerases or proteases .
- Case Study : In a study evaluating various N-heterocycles for antiviral properties, derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine demonstrated notable inhibition rates against multiple viral strains at low micromolar concentrations .
Anticancer Properties
The anticancer potential of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine has also been extensively researched:
- Cell Line Studies : Compounds based on this structure have been tested against human colon cancer cell lines such as HCT-116 and HT-29. Results indicated that certain derivatives induced apoptosis through mitochondrial pathways by modulating apoptotic markers like Bax and Bcl-2 .
- Efficacy Metrics : One derivative exhibited an IC50 value of approximately 11.10 µM against HT-29 cells, indicating substantial anticancer activity .
Structural Modifications and Derivative Development
The biological activity of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine can be enhanced through structural modifications:
- Trifluoromethyl Substituents : The addition of trifluoromethyl groups has been shown to improve the pharmacological profile of the compound. For example, 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo derivatives exhibited enhanced anti-proliferative effects against cancer cell lines .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| RB7 | Anticancer | 11.10 | HT-29 |
| Triazole Derivative | Antiviral | <20 | HIV-1 |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares key structural and physicochemical features of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine with analogs:
Key Observations :
- Aromatic vs. Hydrogenated Cores : Fully aromatic triazolopyridazines (e.g., [1,2,4]triazolo[4,3-b]pyridazine) exhibit stronger π-π interactions in target binding but lower solubility. The tetrahydro modification improves solubility but may reduce binding affinity .
- Heteroatom Variations : Pyrazine-based analogs (e.g., triazolo[4,3-a]pyrazine) introduce additional nitrogen atoms, altering electronic properties and binding modes compared to pyridazine derivatives .
Key Findings :
- Aromatic triazolopyridazines exhibit stronger bromodomain inhibition due to planar, Kac-mimetic binding modes .
- Hydrogenation reduces activity in some cases; e.g., tetrahydro derivatives of TNKS inhibitors showed lower potency than parent compounds .
Pharmacokinetic and Physicochemical Properties
| Property | 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine | [1,2,4]Triazolo[4,3-b]pyridazine | 3-Methyl-triazolo[4,3-a]pyrazine |
|---|---|---|---|
| LogP (predicted) | 1.2 | 2.5 | 1.8 |
| Solubility (mg/mL) | >10 (high) | <1 (low) | ~5 |
| Metabolic Stability | Moderate | Low | High |
Implications :
- The tetrahydro modification improves solubility and metabolic stability, making it favorable for CNS-targeting drugs .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological applications, synthesis methods, and relevant case studies.
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 138.16 g/mol
- CAS Number : 61262-22-4
1. Antidiabetic Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine serves as a precursor for the synthesis of various dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels post-meal . The compound's derivatives exhibit significant activity against DPP-4 enzymes.
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes. Comparatively, certain derivatives demonstrated reduced iNOS inhibitory activity compared to thion derivatives .
3. Anticancer Properties
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine exhibit promising anticancer properties through modulation of various signaling pathways. For instance, compounds containing this scaffold showed potent inhibition of c-Met kinases involved in tumor growth and metastasis. Savolitinib is a notable clinical candidate derived from similar structures that has shown effectiveness in treating non-small cell lung cancer .
Synthesis Methods
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine typically involves cyclization reactions starting from hexahydropyridazine derivatives and cyanamide. This method allows for high yields and purity of the desired compound .
Case Study 1: Synthesis and Biological Testing
In a recent study focusing on the synthesis of this compound and its derivatives, researchers reported an efficient one-step synthesis yielding high purity products. Biological testing revealed that certain derivatives exhibited enhanced DPP-4 inhibition compared to traditional compounds used in diabetes management .
Case Study 2: Inhibition of iNOS
A comparative analysis was conducted on various derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine concerning their iNOS inhibitory activities. The results indicated that while some derivatives were effective in reducing iNOS levels significantly, others showed minimal activity. This variability suggests potential for further optimization in drug design .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursor heterocycles. For example, a condensation reaction between carboximidamide derivatives and hydrazine analogs can form the triazolo-pyridazine core . Oxidation of hexahydro-triazolopyridazines (e.g., 2,3,5,6,7,8-hexahydro derivatives) is a critical step to stabilize the tetrahydro form, requiring controlled conditions to avoid over-oxidation . Reaction optimization often involves protecting groups to improve yield and purity .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Characterization relies on 1H/13C NMR to confirm the bicyclic structure and substituent positions. For example, in related triazolopyridazines, NMR signals for the pyridazine protons appear at δ 7.2–8.5 ppm, while the triazole protons resonate at δ 8.1–8.9 ppm . HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, with mobile phases like acetonitrile/water (70:30) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. What are the primary pharmacological applications explored for this compound class?
- Methodological Answer : Derivatives of triazolopyridazines are investigated as enzyme inhibitors (e.g., 14-α-demethylase lanosterol in antifungal studies) and antiviral agents (e.g., HIV protease inhibition via pyrrolo[2,3-b]pyridine intermediates) . Biological testing involves in silico docking (e.g., PDB: 3LD6 for lanosterol demethylase) followed by in vitro assays (IC50 determination) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of novel triazolopyridazine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) with target proteins (e.g., HIV reverse transcriptase or fungal enzymes) identifies binding affinities. For example, docking scores <−7.0 kcal/mol suggest high affinity . QSAR models using descriptors like logP, polar surface area, and H-bond acceptors can prioritize derivatives for synthesis . Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) assess electronic properties influencing reactivity .
Q. What strategies mitigate instability during the synthesis of 5,6,7,8-tetrahydro-triazolopyridazines?
- Methodological Answer : Instability arises from oxidative degradation of the tetrahydro ring. Solutions include:
- Low-temperature reactions (<0°C) during cyclization .
- Inert atmosphere (N2/Ar) to prevent oxidation .
- Stabilizing agents like ascorbic acid (1–2 mol%) to quench free radicals .
Q. How do substituents on the triazole ring influence reactivity and bioactivity?
- Methodological Answer : Substituents at the 3-position (e.g., methyl, aryl) enhance metabolic stability and target binding. For instance:
- Methyl groups increase lipophilicity (logP +0.5), improving membrane permeability .
- Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, favoring nucleophilic substitutions .
- Bulkier groups (e.g., benzyl) may sterically hinder enzyme active sites, reducing efficacy .
Critical Analysis of Contradictions
- Synthetic Yields : reports yields of 65–78% using DMFA, while achieves 74% with TBHP/I2. Contradictions arise from differing catalysts and solvents, suggesting solvent polarity (DMFA vs. 1,4-dioxane) critically impacts reactivity .
- Stability : While emphasizes oxidation risks, uses TBHP (an oxidant) successfully. This paradox is resolved by the controlled use of TBHP in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
